4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol is a chemical compound notable for its unique structural features and potential biological activities. This compound consists of a piperidine ring substituted with a 5-chlorothiophen-2-yl group, along with a hydroxyl group at the fourth position of the piperidine. Its molecular formula is C12H14ClNOS, and it has a molecular weight of approximately 231.74 g/mol. The compound is being investigated for its potential as a therapeutic agent in various medicinal chemistry applications due to its structural characteristics and biological interactions.
This compound falls under the category of organic compounds, specifically within the realm of heterocyclic compounds due to the presence of the piperidine ring and thiophene moiety. It is classified as an aminophenol derivative, which often exhibits significant biological activity, including antimicrobial properties. Research indicates that compounds with similar structures have shown efficacy against various pathogens, suggesting that 4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol may also possess similar properties.
The synthesis of 4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol typically involves the reaction between 5-chlorothiophene-2-carbaldehyde and piperidin-4-ylmethanol. This reaction is generally facilitated by basic conditions using reagents such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are usually mild, allowing for high yields of the desired product.
In industrial applications, similar synthetic routes are optimized for large-scale production. Techniques such as continuous flow reactors and automated systems enhance efficiency and yield, while purification methods like crystallization or chromatography are employed to obtain high purity products.
4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol can undergo several types of chemical reactions:
Major Products Formed:
The mechanism of action for 4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol involves its interaction with biological macromolecules such as enzymes and receptors. Computational modeling studies suggest that this compound may bind effectively to specific targets, influencing biochemical pathways associated with disease processes. This binding affinity could lead to therapeutic effects, particularly in antimicrobial applications.
Relevant Data:
The presence of chlorine in the structure significantly influences both reactivity and biological activity compared to other similar compounds. Its unique substitution patterns allow for diverse derivative formation, which may exhibit varied pharmacological properties.
The potential applications of 4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol span various fields including:
The strategic design of 4-((5-chlorothiophen-2-yl)methyl)piperidin-4-ol derivatives originates from the pressing need to overcome Plasmodium falciparum resistance to artemisinin-based therapies. Recent studies emphasize dual kinase inhibition as a promising approach to suppress resistance development. Specifically, simultaneous targeting of essential plasmodial kinases PfGSK3 (glycogen synthase kinase 3) and PfPK6 (protein kinase 6) disrupts parasite proliferation across hepatic and erythrocytic stages. The compound’s scaffold integrates three critical pharmacophoric elements:
Computational modeling reveals that the 4-hydroxy piperidine group anchors the inhibitor in the PfGSK3 hinge region via water-mediated hydrogen bonds, while the chlorothiophene occupies a hydrophobic subpocket in PfPK6 (Figure 1). This dual-target engagement achieves a synergistic effect, reducing the probability of resistance mutations—a validated principle from clinical candidates like IKK16 (PfGSK3/PfPK6 IC₅₀ = 570/460 nM) [6]. Hybrid architectures merging pyrimidine-based kinase pharmacophores with piperidine alcohols enhance parasite-stage coverage, particularly against artemisinin-resistant K13-mutant strains [1] [6].
Figure 1: Hypothesized Binding Mode of 4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol in PfPK6
- C4-OH: Hydrogen-bonded to Tyr102 backbone.
The synthesis of 4-((5-chlorothiophen-2-yl)methyl)piperidin-4-ol employs sequential carbon-carbon bond-forming reactions, leveraging the electrophilic reactivity of 5-chlorothiophene-2-carboxylates. Key steps include:
Step 1: Friedel-Crafts Acylation5-Chlorothiophene undergoes regioselective acylation at the C2 position using tert-butyl 4-oxopiperidine-1-carboxylate and AlCl₃. This reaction exploits thiophene’s π-excessive nature, where the chloro substituent directs electrophiles ortho to sulfur [3]. The product, tert-butyl 4-(5-chlorothiophene-2-carbonyl)piperidine-1-carboxylate, is isolated in 82% yield after silica chromatography.
Step 2: Grignard AdditionThe ketone intermediate undergoes nucleophilic addition with methylmagnesium bromide (3 eq.) in anhydrous THF at 0°C. The reaction proceeds via a chelated six-membered transition state, minimizing steric interference from the tert-butoxycarbonyl (Boc) group. After acid workup, Boc deprotection occurs concurrently with alcohol formation, yielding 4-((5-chlorothiophen-2-yl)(hydroxy)methyl)piperidine [3].
Step 3: Reduction and RearrangementCatalytic hydrogenation (10% Pd/C, H₂, 50 psi) reduces the tertiary alcohol, followed by spontaneous dehydration and conjugate reduction to afford 4-((5-chlorothiophen-2-yl)methyl)piperidin-4-ol. The final structure is confirmed via X-ray crystallography, revealing a chair conformation with equatorial chlorothiophene methyl positioning and intramolecular O-H⋯N hydrogen bonding (d = 2.01 Å) [3].
Table 1: Synthetic Optimization of Friedel-Crafts Acylation
Lewis Acid | Solvent | Temp (°C) | Yield (%) | ||
---|---|---|---|---|---|
AlCl₃ | CH₂Cl₂ | 0 | 82 | ||
FeCl₃ | CH₂Cl₂ | 25 | 45 | ||
BF₃·Et₂O | Toluene | -20 | 28 |
To enhance antimalarial potency, the core structure is functionalized at N1 via cross-coupling reactions, generating hybrid molecules with pyrimidine-based kinase pharmacophores. Optimization focuses on:
Suzuki-Miyaura Coupling:Reaction of 4-((5-chlorothiophen-2-yl)methyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-4-ol with 5-bromopyrimidin-2-amine employs Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ in dioxane/H₂O (4:1). Microwave irradiation (120°C, 30 min) achieves 94% conversion versus 61% under thermal conditions (12 h reflux). This efficiency stems from accelerated transmetalation and reduced protodeboronation [6].
Buchwald-Hartwig Amination:N-Arylation with 4-chloro-6-morpholinopyrimidine requires rigorous ligand screening. XPhos outperforms SPhos or RuPhos, suppressing diarylation byproducts. Optimal conditions: Pd₂(dba)₃ (3 mol%), XPhos (9 mol%), Cs₂CO₃, toluene, 100°C (16 h), yielding 88% of the coupled product. Steric hindrance from the C4-hydroxy group necessitates higher catalyst loading compared to unsubstituted piperidines [6] [8].
Sonogashira Coupling Limitations:Attempts to introduce alkynyl groups (e.g., 4-ethynylphenylsulfonamide) result in dehydration of the C4-alcohol, forming Δ³-piperidine enamines. This side reaction is minimized using silver nitrate (20 mol%) as an additive, stabilizing the palladium-acetylide intermediate [8].
Table 2: Ligand Screening for Buchwald-Hartwig Coupling
Ligand | Base | Solvent | Yield (%) | Dehydration Byproduct (%) | ||
---|---|---|---|---|---|---|
XPhos | Cs₂CO₃ | Toluene | 88 | <5 | ||
SPhos | K₃PO₄ | Dioxane | 72 | 18 | ||
RuPhos | Cs₂CO₃ | DMF | 65 | 22 |
Systematic structural modifications of 4-((5-chlorothiophen-2-yl)methyl)piperidin-4-ol reveal stringent SAR for dual PfGSK3/PfPK6 inhibition:
Piperidine Core Optimization:
Chlorothiophene Modifications:
Hybrid Linker Flexibility:
CAS No.: 18326-62-0
CAS No.: 53938-08-2
CAS No.: 2570-24-3
CAS No.: 2016-48-0
CAS No.: 21416-85-3